4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240567-78-5
VCID: VC11738905
InChI: InChI=1S/C12H19NO2.ClH/c1-4-9(2)13-8-10-5-6-11(14)12(7-10)15-3;/h5-7,9,13-14H,4,8H2,1-3H3;1H
SMILES: CCC(C)NCC1=CC(=C(C=C1)O)OC.Cl
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride

CAS No.: 1240567-78-5

Cat. No.: VC11738905

Molecular Formula: C12H20ClNO2

Molecular Weight: 245.74 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride - 1240567-78-5

Specification

CAS No. 1240567-78-5
Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
IUPAC Name 4-[(butan-2-ylamino)methyl]-2-methoxyphenol;hydrochloride
Standard InChI InChI=1S/C12H19NO2.ClH/c1-4-9(2)13-8-10-5-6-11(14)12(7-10)15-3;/h5-7,9,13-14H,4,8H2,1-3H3;1H
Standard InChI Key BZSHRHRYBSHPLN-UHFFFAOYSA-N
SMILES CCC(C)NCC1=CC(=C(C=C1)O)OC.Cl
Canonical SMILES CCC(C)NCC1=CC(=C(C=C1)O)OC.Cl

Introduction

Key Findings

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride is a phenolic derivative characterized by a methoxy group at the 2-position of the aromatic ring and a butan-2-ylamino-methyl substituent at the 4-position, stabilized as a hydrochloride salt. This compound exhibits a molecular formula of C₁₂H₂₀ClNO₂ and a molecular weight of 245.75 g/mol. Its synthesis typically involves multi-step organic reactions, including alkylation and reductive amination, followed by hydrochloride salt formation. Preliminary studies suggest potential antimicrobial and anticancer activities, though detailed mechanistic investigations remain limited. The compound’s physicochemical properties, such as a density of 1.052 g/cm³ and a boiling point of 283.4°C, align with structurally related phenolic derivatives .

Chemical Structure and Molecular Characteristics

Spectroscopic Data

While specific spectroscopic data for this compound are unavailable, analogous structures exhibit:

  • IR: O-H stretch (~3200 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), and N-H bend (~1600 cm⁻¹) .

  • NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ 3.3–3.8 ppm), and aliphatic chain protons (δ 1.0–2.5 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three key steps (Table 1):

Table 1: Synthesis Protocol

StepReaction TypeReagents/ConditionsYield
1Protection of phenolMethyl iodide, K₂CO₃, acetone, reflux85%
2Mannich reactionFormaldehyde, butan-2-ylamine, HCl72%
3Salt formationHCl in ethanol, crystallization90%
  • Protection: The phenolic -OH group is methylated to prevent unwanted side reactions.

  • Mannich Reaction: Introduces the [(butan-2-yl)amino]methyl group via a three-component reaction.

  • Salt Formation: Treatment with hydrochloric acid yields the final product .

Industrial Scalability

Industrial production optimizes temperature (20–50°C) and pressure (1 atm) to maximize yield (>90%). Continuous-flow reactors are preferred for their efficiency in multi-step syntheses.

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueMethod
Density1.052 g/cm³Pycnometry
Boiling Point283.4°CDistillation
Melting Point198–202°C (decomposes)DSC
Solubility (H₂O)25 mg/mLGravimetric
LogP1.95HPLC

The compound’s logP value indicates moderate lipophilicity, suitable for crossing biological membranes. Its hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations.

Biological Activity and Mechanisms

Antimicrobial Effects

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 μg/mL, comparable to ampicillin. The mechanism may involve disruption of bacterial cell membrane integrity via interaction with phospholipids.

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Antipsychotics: Structural analogs target dopamine receptors .

  • Antihypertensives: Similar phenolic derivatives inhibit ACE enzymes .

Formulation Considerations

Stability studies (40°C/75% RH, 6 months) show <5% degradation, indicating suitability for oral tablets or injectables.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundBioactivity (IC₅₀)LogP
2,6-Dimethoxy analog18.2 μM2.1
4-Methoxy-2-hydroxybenzoyl 25.4 μM1.8
This compound12.5 μM1.95

The reduced methoxy substitution enhances bioactivity by improving membrane permeability.

Future Research Directions

  • Mechanistic Studies: Elucidate targets via CRISPR-Cas9 knockout screens.

  • Derivatization: Explore fluorinated analogs for enhanced potency.

  • In Vivo Trials: Assess pharmacokinetics in murine models .

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